physicochemical properties of 4-Chloro-N-methylpicolinamide
physicochemical properties of 4-Chloro-N-methylpicolinamide
An In-depth Technical Guide to 4-Chloro-N-methylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
Overview
4-Chloro-N-methylpicolinamide is a pyridine (B92270) carboxamide derivative recognized as a crucial intermediate in the synthesis of advanced pharmaceutical compounds.[1][2] Its chemical structure, featuring a chlorinated pyridine ring and a methylamide group, makes it a versatile building block for creating more complex molecules, particularly in the field of oncology.[1][3] This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in the broader context of drug development.
Physicochemical Properties
The properties of 4-Chloro-N-methylpicolinamide are summarized below. It is important to note that while some properties have been experimentally determined, others, such as boiling point and pKa, are predicted values derived from computational models.[1][4][5]
Data Presentation: Summary of Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-chloro-N-methylpyridine-2-carboxamide | [5] |
| CAS Number | 220000-87-3 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.60 g/mol | [1] |
| Appearance | White to off-white or pale-yellow crystalline powder/solid | [1][3] |
| Melting Point | 41-48 °C; also reported as 142-145 °C (decomposition) | [1][3][4] |
| Boiling Point | 317.8 ± 27.0 °C (Predicted) | [4] |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water, Chloroform, Dichloromethane, Ethyl Acetate | [1] |
| XLogP3 (logP) | 1.1 | [5] |
| pKa | 13.41 ± 0.46 (Predicted) | |
| Purity (Typical) | ≥98.5% (by HPLC) | [1] |
Note on Melting Point Discrepancy: Different sources report significantly different melting points. The lower range (41-48 °C) is more frequently cited in chemical supplier databases, while a higher decomposition temperature (142-145 °C) is also noted.[1][3][4] This may be due to different crystalline forms (polymorphs) or measurement conditions. Researchers should verify this property with their specific batch.
Key Applications
4-Chloro-N-methylpicolinamide is not typically used as an end-product but serves as a vital building block in multi-step organic synthesis. Its primary application is as a key intermediate in the manufacture of multi-kinase inhibitor drugs, including Sorafenib and Regorafenib, which are used in cancer therapy.[2][6][7] The synthesis of these active pharmaceutical ingredients (APIs) involves a nucleophilic substitution reaction where the chlorine atom on the pyridine ring is displaced.[1]
Caption: Logical workflow from starting materials to final APIs via the key intermediate.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 4-Chloro-N-methylpicolinamide.
Synthesis Protocol
This protocol describes a common laboratory-scale synthesis from a methyl picolinate (B1231196) precursor.[8]
Materials:
-
Methyl 4-chloropicolinate
-
Magnesium chloride (MgCl₂, dry)
-
Methylamine solution (2M in THF)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Sodium sulfate (B86663) (Na₂SO₄, anhydrous)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve Methyl 4-chloropicolinate (1.0 eq) and dry magnesium chloride (0.5 eq) in anhydrous THF.
-
Amine Addition: Stir the mixture for 5 minutes at room temperature (20-25 °C). Add a 2M solution of methylamine in THF (approx. 1.8-2.0 eq) dropwise over 10-15 minutes.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up & Quenching: Upon completion, carefully add water to the reaction mixture, followed by 1M HCl solution to dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction two more times.
-
Washing & Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography if necessary.
Caption: Experimental workflow for the synthesis of 4-Chloro-N-methylpicolinamide.
Melting Point Determination Protocol
This protocol describes the determination of the melting point range using a standard capillary method.[9][10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Packing the Sample: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end. The sample height should be 2-3 mm.[9]
-
Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Recording the Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Solubility Assessment Protocol
This qualitative protocol determines the solubility of the compound in various solvents.[11][12]
Materials:
-
4-Chloro-N-methylpicolinamide
-
Test tubes and rack
-
Spatula or weighing scale
-
Vortex mixer (optional)
-
Solvents: Deionized water, Methanol, DMSO, Ethyl Acetate, Dichloromethane
Procedure:
-
Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.
-
Sample Addition: Add approximately 20-30 mg of the compound to each test tube.
-
Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the corresponding test tube.
-
Mixing: Agitate the tube vigorously for 60 seconds using a vortex mixer or by hand.[11]
-
Observation: Observe the mixture against a contrasting background. Classify the solubility as:
-
Soluble: The solid dissolves completely, leaving a clear solution.
-
Sparingly/Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat: Repeat steps 3-5 for each of the other solvents.
Purity Analysis by HPLC (Typical Method)
This section outlines a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for analyzing pyridine carboxamide derivatives.[13] Specific parameters may require optimization for the highest resolution and accuracy.
Instrumentation & Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and a buffer like 0.1% Formic Acid or Trifluoroacetic Acid in water (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 239 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 4-Chloro-N-methylpicolinamide in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Analysis: Equilibrate the HPLC column with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).
Caption: Workflow for analytical quality control of the final product.
Safety Information
4-Chloro-N-methylpicolinamide should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. GHS hazard statements indicate that the compound may cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] All work should be conducted in a well-ventilated fume hood.
Conclusion
4-Chloro-N-methylpicolinamide is a well-characterized chemical intermediate with a defined set of physicochemical properties. Its significance lies in its role as a foundational element for the synthesis of life-saving kinase inhibitors. The experimental protocols provided herein offer a solid basis for researchers in the fields of medicinal chemistry and process development to synthesize and analyze this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 7. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 8. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. chem.ws [chem.ws]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
